1-allyl-2-propyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enyl-2-propylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-3-7-13-14-11-8-5-6-9-12(11)15(13)10-4-2/h4-6,8-9H,2-3,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMYCICEVBSRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788982 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Advanced Synthetic Methodologies and Reaction Pathways for 1 Allyl 2 Propyl 1h Benzo D Imidazole
Diverse Synthetic Routes to 1-Allyl-2-propyl-1H-benzo[d]imidazole
The synthesis of this compound is typically not a single-step process. It generally involves a two-step sequence:
Formation of the Benzimidazole (B57391) Core : The initial step is the cyclocondensation reaction to form 2-propyl-1H-benzo[d]imidazole. The most common method for this is the reaction of o-phenylenediamine (B120857) with butanoic acid or its derivatives (such as butyraldehyde (B50154) or butanenitrile). tandfonline.com This reaction often requires acidic conditions and sometimes high temperatures to facilitate dehydration and cyclization. scispace.com
N-Allylation : The second step is the regioselective N-alkylation of the 2-propyl-1H-benzo[d]imidazole intermediate with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base. The base deprotonates the imidazole (B134444) nitrogen, creating a nucleophile that attacks the allyl halide to form the final product.
Various methodologies, ranging from traditional heating to advanced green and catalytic techniques, can be applied to optimize these steps.
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. eprajournals.com In the context of this compound synthesis, this involves the use of alternative energy sources, solvent-free conditions, and recyclable catalysts.
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating, such as rapid reaction rates, higher yields, and cleaner reaction profiles. benthamdirect.comsciforum.net For the synthesis of the 2-propyl-1H-benzo[d]imidazole precursor, a mixture of o-phenylenediamine and butanoic acid can be irradiated in a microwave reactor, often without a solvent or using a high-boiling, eco-friendly solvent like polyethylene (B3416737) glycol (PEG). nih.gov This method dramatically reduces reaction times from hours to minutes. benthamdirect.comnih.gov
The subsequent N-allylation can also be accelerated using microwave energy. The reaction of 2-propyl-1H-benzo[d]imidazole with allyl bromide and a solid base like potassium carbonate under solvent-free conditions can be completed in a matter of minutes, yielding the target compound with high purity. arkat-usa.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of the Benzimidazole Core
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reactants | o-Phenylenediamine, Butyraldehyde | o-Phenylenediamine, Butyraldehyde |
| Catalyst/Medium | p-Toluenesulfonic acid in Ethanol | Sodium hypophosphite in Ethanol |
| Reaction Time | 6-12 hours | 5-10 minutes tandfonline.com |
| Temperature | Reflux (~78°C) | 110-140°C |
| Yield | 70-85% | 90-98% benthamdirect.com |
| Work-up | Neutralization, Extraction | Simple filtration or extraction |
Solvent-free synthesis is a key aspect of green chemistry, minimizing waste and avoiding the use of often toxic and volatile organic compounds. tandfonline.comeprajournals.com Mechanochemistry, the use of mechanical force (e.g., grinding or ball milling) to induce chemical reactions, is a particularly effective solvent-free method. rsc.orgmdpi.com
The synthesis of 2-propyl-1H-benzo[d]imidazole can be achieved by grinding o-phenylenediamine with butyraldehyde in a mortar and pestle or a ball mill. rsc.orgrsc.org The mechanical energy is sufficient to promote the condensation and subsequent oxidative cyclization, often without the need for a catalyst, leading to high yields in a short time. rsc.org This method is operationally simple and generates minimal waste. rsc.org
Table 2: Mechanochemical Synthesis of Benzimidazole Derivatives
| Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| o-Phenylenediamine, Benzaldehyde | Mortar and pestle grinding | 5-10 min | 95% | rsc.org |
This mechanochemical approach provides a highly efficient and environmentally friendly route to the benzimidazole precursor of the target molecule.
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Both transition metal and organocatalytic systems, as well as heterogeneous catalysts, have been extensively developed for benzimidazole synthesis.
Transition metals like copper (Cu), palladium (Pd), and iron (Fe) are effective catalysts for the C-N bond formation required for the benzimidazole ring. rsc.org These catalysts can facilitate the oxidative cyclization of o-phenylenediamine with aldehydes under milder conditions than traditional acid catalysis. rsc.orgresearchgate.net For instance, copper-based catalysts can promote the synthesis from N-arylamidines via intramolecular C-H activation. rsc.org Similarly, iron catalysts have been used for the one-pot, three-component synthesis of benzimidazoles. nih.gov
A plausible route could involve the copper-catalyzed reaction of o-phenylenediamine and butyraldehyde. The catalyst activates the reactants and facilitates the cyclodehydrogenation step, often using air or oxygen as the terminal oxidant, making the process more sustainable. rsc.org
Table 3: Examples of Transition Metal-Catalyzed Benzimidazole Synthesis
| Catalyst System | Reactants | Oxidant | Key Features | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ | N-Arylamidines | O₂ | Intramolecular C-H activation | rsc.org |
| [PdCl₂(PhCN)₂] / Cu(OAc)₂ | N-Arylamidines | O₂ | Efficient C-N cyclization | rsc.org |
| Iron-Porphyrin Complex | Benzo-1,2-quinone, Aldehydes, NH₄OAc | - | One-pot, three-component reaction | nih.gov |
To avoid the potential toxicity and cost associated with some transition metals, organocatalysis and heterogeneous catalysis have gained prominence.
Organocatalysis utilizes small organic molecules to catalyze reactions. For benzimidazole synthesis, acidic organocatalysts like p-toluenesulfonic acid (p-TSOH) can be used under mild conditions. researchgate.net Chiral organocatalysts have also been employed to synthesize enantiomerically enriched benzimidazole derivatives, although this is less relevant for the achiral target compound. thieme-connect.comresearchgate.net
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and often enhanced stability. ajgreenchem.comresearchgate.net Various solid acid catalysts, such as zeolites, montmorillonite (B579905) K10 clay, and supported acids (e.g., H₂SO₄@HTC), have been successfully used for the condensation of o-phenylenediamines with aldehydes or carboxylic acids. scispace.comnih.gov Nanoparticles, such as nano-ZnS or MgO supported on dendritic fibrous nanosilica (MgO@DFNS), have also been reported as highly efficient and recyclable catalysts for this transformation, often under green conditions. ajgreenchem.comrsc.org These solid catalysts can be easily filtered off after the reaction, simplifying the work-up procedure and allowing for their reuse in subsequent batches, which aligns with the principles of sustainable chemistry. nih.govrsc.org
Multicomponent Reactions Incorporating this compound Moieties
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating the entirety or the majority of the atoms of the starting materials. While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous reactions provide a framework for its potential construction or its use as a scaffold in further MCRs.
For instance, a one-pot, three-component reaction has been successfully employed for the synthesis of 2-(2-aminothiophene)-benzimidazoles. researchgate.netresearchgate.net This reaction proceeds via a modified Gewald multicomponent reaction, where a 2-cyanomethyl benzimidazole derivative reacts with an aldehyde and elemental sulfur. researchgate.netresearchgate.net This demonstrates the utility of a pre-functionalized benzimidazole in an MCR. A hypothetical MCR approach to a derivative of this compound could involve the reaction of an o-phenylenediamine, butanal (to form the 2-propyl group), and an allyl-containing isocyanide, although this would require significant methodological development.
A more plausible strategy involves the use of a pre-formed this compound in a subsequent MCR. For example, if a functional group amenable to MCRs, such as a formyl group, were introduced onto the benzimidazole core, it could participate in reactions like the Ugi or Passerini reaction to build more complex molecular architectures.
Another relevant approach is the copper-catalyzed three-component coupling of N-(2-aminophenyl)benzamides, sulfonyl azides, and terminal alkynes to prepare 1,2-disubstituted benzimidazoles. nih.gov This methodology, while not directly yielding the target molecule, highlights the feasibility of constructing the 1,2-disubstituted pattern in a single pot through the formation of a ketenimine intermediate. nih.gov
| Reaction Type | Reactants | Product Class | Potential Relevance to Target Compound |
| Modified Gewald Reaction | 2-Cyanomethyl benzimidazole, Aldehyde, Sulfur | 2-(2-Aminothiophene)-benzimidazoles | Demonstrates use of a functionalized benzimidazole in MCRs. |
| Copper-Catalyzed Coupling | N-(2-aminophenyl)benzamide, Sulfonyl azide, Terminal alkyne | 1,2-Disubstituted benzimidazoles | Provides a pathway to the 1,2-substitution pattern. |
| Ugi/Passerini Reaction | Aldehyde, Amine, Carboxylic acid, Isocyanide | α-Acylamino carboxamides | Could be used to further functionalize a derivative of the target compound. |
Mechanistic Investigations of this compound Formation
The formation of this compound can be envisioned through a two-step process: first, the synthesis of 2-propyl-1H-benzimidazole, followed by the N-alkylation with an allyl group. The mechanisms of both steps are well-established in the literature for analogous systems.
The initial formation of the 2-propyl-1H-benzimidazole core typically involves the condensation of an o-phenylenediamine with butanoic acid or one of its derivatives (e.g., butanal or butanoyl chloride). A common method is the Phillips condensation, which utilizes an o-phenylenediamine and a carboxylic acid under acidic conditions and heat. A more recent approach involves the dehydrogenative coupling of an aromatic diamine and a primary alcohol, such as butanol, catalyzed by a cobalt complex. rsc.org
The second step is the N-alkylation of the pre-formed 2-propyl-1H-benzimidazole with an allyl halide (e.g., allyl bromide). This reaction is typically carried out in the presence of a base. lookchem.comresearchgate.net
Elucidation of Reaction Intermediates and Transition States
Formation of 2-propyl-1H-benzimidazole:
When using butanoic acid, the reaction is believed to proceed through the formation of an N-acyl-o-phenylenediamine intermediate. This intermediate then undergoes a rate-determining cyclization via intramolecular nucleophilic attack of the second amino group onto the carbonyl carbon, followed by dehydration to yield the benzimidazole ring. The transition state for the cyclization step would involve a tetrahedral geometry at the carbonyl carbon.
If butanal is used as the starting material, the reaction proceeds through the formation of a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring.
N-allylation of 2-propyl-1H-benzimidazole:
The N-allylation reaction proceeds via a nucleophilic substitution mechanism. The first step involves the deprotonation of the N-H of the benzimidazole by a base (e.g., NaOH, K2CO3) to form a benzimidazolate anion. researchgate.net This anion is a potent nucleophile. The transition state of this step involves the transfer of a proton to the base.
The benzimidazolate anion then attacks the electrophilic carbon of the allyl halide in an SN2 reaction. The transition state for this step is a trigonal bipyramidal arrangement where the nitrogen-carbon bond is forming concurrently with the carbon-halogen bond breaking.
Kinetic and Thermodynamic Considerations in Benzimidazole Cyclization
The cyclization to form the benzimidazole ring is generally a thermodynamically favorable process due to the formation of a stable aromatic system.
Kinetic Factors:
Nature of the Carbonyl Source: The reactivity of the carbonyl source influences the rate of the initial condensation. Aldehydes are generally more reactive than carboxylic acids.
Catalyst: The presence of an acid or metal catalyst can significantly accelerate the rate of cyclization by protonating the carbonyl group, making it more electrophilic, or by facilitating the dehydrogenation step. rsc.org
Temperature: Higher temperatures are often required to overcome the activation energy for the cyclization and dehydration steps, particularly in the Phillips condensation.
Thermodynamic Factors:
Equilibrium: The dehydration step is reversible, and the removal of water can be used to drive the reaction to completion according to Le Chatelier's principle.
The subsequent N-allylation is also typically a thermodynamically favorable process, driven by the formation of a stable C-N bond. The kinetics of this step are dependent on the concentration of the benzimidazolate anion, the nature of the leaving group on the allyl electrophile, and the solvent used. lookchem.com The use of a phase-transfer catalyst can enhance the reaction rate in biphasic systems. researchgate.net
Regioselective Functionalization of the this compound Core
With the N1 and C2 positions already occupied, further functionalization of the this compound core would primarily occur on the benzene (B151609) ring (positions C4, C5, C6, and C7). The regioselectivity of these reactions is governed by the electronic effects of the fused imidazole ring and the existing substituents.
The benzimidazole system as a whole can be considered electron-rich. The nitrogen atoms of the imidazole ring can donate electron density to the benzene ring, activating it towards electrophilic substitution. The directing influence of the imidazole moiety is complex. Theoretical and experimental studies on related N-substituted benzimidazoles suggest that electrophilic attack is most likely to occur at the C7 and C4 positions, and to a lesser extent at the C5 and C6 positions.
Transition metal-catalyzed C-H functionalization offers a powerful tool for the regioselective introduction of substituents. researchgate.net The nitrogen atom at the 3-position can act as a directing group, guiding a metal catalyst to the C7 position for functionalization. rsc.org For example, rhodium(I)-catalyzed C-H alkylation has been shown to be effective for the C2-alkylation of N-substituted benzimidazoles, and similar strategies could potentially be adapted for the functionalization of other positions. nih.gov
The table below summarizes potential regioselective functionalization reactions on the this compound core, based on known reactivity patterns of benzimidazoles.
| Reaction Type | Reagents | Predicted Major Regioisomer(s) | Controlling Factors |
| Nitration | HNO3/H2SO4 | 4/7-Nitro derivatives | Electronic activation by the imidazole ring. |
| Halogenation | NBS, NCS, Br2 | 4/7-Halo derivatives | Electronic effects and steric hindrance. |
| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | Likely complex mixture, potential for reaction at C5/C6 | Deactivation of the ring by complexation of the Lewis acid with the imidazole nitrogens. |
| Directed ortho-Metalation | n-BuLi, then electrophile | 7-Substituted derivative | Coordination of the organolithium reagent to the N3 atom. |
| Palladium-Catalyzed C-H Arylation | Aryl halide, Pd catalyst, ligand | 7-Aryl derivative | Directing group effect of the N3 atom. |
It is important to note that the interplay of electronic and steric effects from both the 1-allyl and 2-propyl groups would further influence the precise regiochemical outcome of these reactions, and experimental verification would be necessary to confirm the predicted selectivity.
Computational and Theoretical Chemistry Studies of 1 Allyl 2 Propyl 1h Benzo D Imidazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of characteristics, from molecular geometry to electronic behavior. For benzimidazole (B57391) derivatives, these studies offer insights into their stability, reactivity, and potential applications. nih.gov
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules due to its balance of accuracy and computational efficiency. nih.govnih.gov Calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine the optimized ground state geometry of 1-allyl-2-propyl-1H-benzo[d]imidazole. researchgate.netresearchgate.net
These calculations provide key geometric parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute essential electronic properties that characterize the molecule's stability and polarity. nih.gov
Table 1: Calculated Ground State Properties of this compound (Theoretical) Note: The following data is representative of typical DFT calculation results for similar benzimidazole derivatives and serves as an illustrative example.
| Property | Calculated Value | Unit |
| Total Energy | -729.8 | Hartrees |
| Dipole Moment | 2.5 | Debye |
| C=N bond length (imidazole) | 1.38 | Å |
| N-C (allyl) bond length | 1.47 | Å |
| C-C (propyl) bond length | 1.54 | Å |
| Benzene-Imidazole Dihedral Angle | 5.2 | Degrees |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of chemical species. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govacadpubl.eu
A small energy gap suggests high polarizability and reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov FMO analysis is also used to calculate global reactivity descriptors, which quantify different aspects of a molecule's reactivity. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Theoretical) Note: These values are illustrative and based on typical results for substituted benzimidazoles.
| Parameter | Symbol | Formula | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.95 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 |
| Ionization Potential | IP | -EHOMO | 5.85 |
| Electron Affinity | EA | -ELUMO | 0.95 |
| Chemical Hardness | η | (IP - EA) / 2 | 2.45 |
| Chemical Softness | S | 1 / (2η) | 0.20 |
| Electronegativity | χ | (IP + EA) / 2 | 3.40 |
| Electrophilicity Index | ω | χ² / (2η) | 2.36 |
The HOMO of this compound is typically distributed over the benzimidazole ring system, indicating this is the primary site for electrophilic attack. The LUMO is also generally located across this fused ring structure, highlighting it as the region for nucleophilic attack. acadpubl.eu The calculated electrophilicity index suggests that the compound can act as a competent electrophile in chemical reactions. nih.gov
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic interactions. researchgate.netnih.gov The MEP surface is color-coded to represent different potential values.
Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These sites are susceptible to electrophilic attack. For this compound, these regions are primarily localized on the nitrogen atoms of the imidazole (B134444) ring. acadpubl.eunih.gov
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms, particularly the acidic N-H proton in related 1H-benzimidazoles.
Green Regions: Represent areas of neutral or near-zero potential.
The MEP analysis provides a clear, qualitative picture of the molecule's polarity and helps in understanding intermolecular interactions, such as hydrogen bonding. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the atomic motions of a system, offering a detailed view of conformational changes, flexibility, and interactions with the surrounding environment. mdpi.com
The flexibility of this compound is primarily due to the rotational freedom of the allyl and propyl side chains. Conformational analysis of the closely related 2-propyl-1H-benzimidazole has shown significant conformational variations around the propyl chain, defined by key torsion angles. researchgate.netnih.gov
For this compound, the conformational landscape is determined by the rotation around several key single bonds:
The N-C bond connecting the allyl group to the imidazole ring.
The C-C bonds within the allyl group.
The C-C bond connecting the propyl group to the imidazole ring.
The C-C bond within the propyl group.
Energy calculations as a function of these torsion angles can map the potential energy surface, identifying low-energy, stable conformers and the energy barriers between them. researchgate.net The interplay of steric hindrance and subtle electronic effects from the substituents governs the relative stability of different conformations. nih.gov
The conformation of a molecule can be significantly influenced by its environment. MD simulations in an explicit solvent, such as water, are used to study these solvation effects. nih.gov The presence of solvent molecules can stabilize or destabilize certain conformers compared to the gas phase. nih.gov
For this compound, solvent molecules can form hydrogen bonds with the nitrogen atoms of the imidazole ring. This interaction can alter the conformational preferences of the allyl and propyl side chains. Water molecules may form bridges between different parts of the molecule, influencing the relative orientation of the substituents. nih.gov These simulations are crucial for understanding the molecule's behavior in a biologically relevant aqueous environment, as the reorganization of solvent structures can provide a mechanism for conformational interconversion. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Interactions
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used extensively in medicinal chemistry to establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. biointerfaceresearch.comnih.gov For benzimidazole derivatives, including this compound, QSAR studies are instrumental in predicting their interactions with biological targets and guiding the design of new molecules with enhanced potency. researchgate.netcrpsonline.com These models are built by correlating calculable molecular descriptors, which quantify physicochemical properties, with experimentally determined biological activity, such as inhibitory concentrations (IC50). researchgate.net
The primary goal of QSAR is to develop a statistically robust model that can predict the activity of novel, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. nih.govresearchgate.net Various statistical methods are employed to create these models, with Multiple Linear Regression (MLR) being a common technique. nih.govnih.gov The validity and predictive power of the developed QSAR models are rigorously assessed through internal and external validation techniques, such as leave-one-out cross-validation and analysis of a separate test set of compounds. nih.govnih.gov
Development of Molecular Descriptors for Benzimidazole Derivatives
The foundation of any QSAR model lies in the selection and calculation of molecular descriptors. These are numerical values that describe the chemical and physical characteristics of a molecule. For the benzimidazole class of compounds, a wide array of descriptors has been utilized to model their diverse biological activities, from antifungal to anticancer effects. researchgate.netnih.gov These descriptors can be broadly categorized into several groups, each representing different aspects of the molecular structure.
Physicochemical Descriptors: These describe properties like lipophilicity (LogP) and polarity (Topological Polar Surface Area, TPSA), which are crucial for a molecule's ability to cross biological membranes and interact with targets. crpsonline.comnih.gov Studies have shown that for certain benzimidazole derivatives, higher lipophilicity and lower polarity correlate with better biological potency. crpsonline.com
Electronic Descriptors: These quantify the electronic aspects of a molecule, such as the distribution of charges and the energies of frontier molecular orbitals. Key electronic descriptors include dipole moment (DM), energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and hydration energy. nih.govresearchgate.netnih.gov For instance, the HOMO energy and hydration energy have been identified as significant factors influencing the antibacterial activity of some benzimidazoles. nih.gov
Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Examples include molecular weight (MW), surface area grid (SAG), Kier's shape indices, and various topological indices like the Balaban topological index (J). crpsonline.comnih.govresearchgate.net These descriptors help to model how the molecule physically fits into a receptor's binding site.
The table below summarizes the common molecular descriptors used in QSAR studies of benzimidazole derivatives.
| Descriptor Category | Specific Descriptor | Description |
| Physicochemical | LogP | A measure of the molecule's lipophilicity or hydrophobicity. crpsonline.comnih.gov |
| Topological Polar Surface Area (TPSA) | Represents the surface area of polar atoms, indicating polarity. crpsonline.com | |
| Hydration Energy | The energy released upon hydration of the molecule. nih.gov | |
| Electronic | Dipole Moment (DM) | A measure of the overall polarity of the molecule. nih.govresearchgate.net |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.netnih.gov | |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net | |
| Steric/Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. crpsonline.com |
| Surface Area Grid (SAG) | The surface area of the molecule calculated on a grid. nih.gov | |
| Kier's Shape Indices | Quantify molecular shape. researchgate.net | |
| Balaban Topological Index (J) | A numerical value that describes the molecular topology. researchgate.net | |
| Number of Rings | The total count of cyclic structures within the molecule. researchgate.net | |
| Number of Hydrophobic Atoms | The count of atoms contributing to hydrophobicity. researchgate.net |
These descriptors are calculated for a series of benzimidazole compounds and then used to build a regression model that correlates their values with the observed biological activity. biointerfaceresearch.com
Prediction of Theoretical Binding Affinities via Computational Approaches
Computational methods are essential for predicting the theoretical binding affinity between a ligand, such as this compound, and its biological target. nih.gov This prediction is a cornerstone of rational drug design, allowing for the in silico screening and optimization of potential drug candidates before their synthesis. researchgate.net
QSAR Models: As described, QSAR models provide a quantitative prediction of biological activity, which is often a direct function of binding affinity. frontiersin.org By establishing a relationship between structural descriptors and activity, these models can estimate the potency of new derivatives. For example, a QSAR model for benzimidazole-based PARP inhibitors was developed using a genetic algorithm and multiple linear regression, resulting in a highly predictive equation with a high correlation coefficient (R² = 0.935). nih.gov Such models effectively serve as scoring functions to rank compounds based on their predicted affinity. frontiersin.org
Molecular Docking: This is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the binding site of the target protein and evaluating the interaction energy. The results are ranked using a scoring function, which estimates the binding affinity. researchgate.netfrontiersin.org Molecular docking studies on benzimidazole derivatives have been used to clarify their binding modes with targets like the topoisomerase I-DNA complex, revealing key interactions such as hydrogen bonds and hydrophobic interactions that are crucial for binding. researchgate.net
Advanced Simulation Methods: For more accurate predictions, methods like molecular dynamics (MD) simulations and free energy calculations are employed. nih.govmdpi.com MD simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the interaction. Following these simulations, techniques like Molecular Mechanics Generalized Born and Surface Area (MMGBSA) can be used to calculate the binding free energy, offering a more refined estimate of the binding affinity. mdpi.com These advanced methods, while computationally intensive, can provide a more accurate prediction compared to standard docking scores. nih.gov
The table below outlines the primary computational approaches for predicting binding affinities.
| Computational Approach | Description | Application to Benzimidazoles |
| QSAR Modeling | Develops mathematical equations relating molecular descriptors to biological activity (a proxy for affinity). biointerfaceresearch.com | Used to predict the anticancer and antibacterial activity of various benzimidazole series. nih.govresearchgate.net |
| Molecular Docking | Predicts the binding pose of a ligand in a receptor's active site and estimates affinity using a scoring function. nih.gov | Investigated the binding mode of benzimidazoles into the topoisomerase I-DNA complex. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-receptor complex over time to assess stability. mdpi.com | Used to screen the affinity of benzimidazole ligands with specific enzymes. mdpi.com |
| Free Energy Calculations (e.g., MMGBSA) | Calculates the binding free energy of a complex, providing a more accurate affinity prediction. nih.govmdpi.com | Employed to screen and identify promising benzimidazole-based inhibitor candidates. mdpi.com |
Together, these computational strategies provide a powerful toolkit for investigating the theoretical interactions of this compound and its analogs, facilitating the rational design of new and more effective therapeutic agents.
Coordination Chemistry and Catalytic Applications of 1 Allyl 2 Propyl 1h Benzo D Imidazole
Complexation Behavior with Transition Metal Ions
The 1-allyl-2-propyl-1H-benzo[d]imidazole ligand features a benzimidazole (B57391) core, which is a structural analog of purine (B94841) nucleotides, making its metal complexes of significant interest. The nitrogen atom at the 3-position of the imidazole (B134444) ring serves as a primary coordination site for transition metal ions. The presence of the N-allyl and C2-propyl groups can influence the steric and electronic properties of the ligand, thereby affecting the stability, geometry, and reactivity of its metal complexes.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with benzimidazole derivatives is typically achieved through the direct reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.gov For this compound, complexes with transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) can be synthesized by reacting the ligand with metal chlorides or acetates in an alcoholic solution, often under reflux. nih.govmdpi.com The resulting complexes precipitate from the solution and can be purified by recrystallization.
The characterization of these newly synthesized complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are used to confirm the stoichiometric ratio of metal to ligand. nih.gov Further structural elucidation is achieved through methods like FT-IR, NMR, UV-Vis spectroscopy, and mass spectrometry. ekb.eg
Table 1: Representative Synthesis and Expected Properties of a Metal Complex
| Parameter | Description |
|---|---|
| Reactants | This compound; MCl₂·nH₂O (M = Co, Ni, Cu, Zn) |
| Solvent | Ethanol or Methanol |
| Conditions | Reflux, 2-4 hours |
| Expected Product | [M(C₁₃H₁₆N₂)₂Cl₂] |
| Physical State | Crystalline or amorphous solid |
| Characterization | Elemental Analysis, FT-IR, UV-Vis, Molar Conductance |
Spectroscopic Signatures of Metal-Ligand Interactions in Solution and Solid State
Spectroscopic analysis is crucial for confirming the coordination of the this compound ligand to a metal center.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a characteristic stretching vibration for the C=N bond within the imidazole ring. Upon complexation, the coordination of the imine nitrogen atom to the metal ion typically causes a downward shift (lower wavenumber) of this C=N stretching frequency by 10-35 cm⁻¹. nih.gov The appearance of new bands in the far-IR region (typically 400-500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds, providing direct evidence of coordination. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons of the benzimidazole ring, particularly those closest to the coordinating nitrogen atom, are expected to experience a downfield shift upon complexation due to the deshielding effect of the metal ion. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the imidazole ring will show shifts confirming the metal-ligand interaction.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand typically displays intense absorption bands in the UV region corresponding to π-π* and n-π* transitions. Upon complexation with transition metals, new, weaker absorption bands may appear in the visible region. These bands are attributed to d-d electronic transitions of the metal ion, and their position and intensity provide information about the coordination geometry (e.g., octahedral or tetrahedral) of the metal center. nih.gov
Table 2: Expected Spectroscopic Shifts Upon Complexation
| Spectroscopic Technique | Key Signature in Free Ligand | Expected Change Upon Complexation | Reference |
|---|---|---|---|
| FT-IR | C=N stretch (~1630 cm⁻¹) | Shift to lower frequency (e.g., ~1600-1620 cm⁻¹) | nih.gov |
| FT-IR | N/A | Appearance of new M-N stretch band (~400-500 cm⁻¹) | nih.gov |
| ¹H NMR | Chemical shifts of imidazole protons | Downfield shift of protons adjacent to coordination site | nih.gov |
| UV-Vis | Ligand-centered π-π* and n-π* transitions (UV region) | Appearance of d-d transition bands (Visible region) | nih.gov |
Theoretical Studies of Metal-1-Allyl-2-propyl-1H-benzo[d]imidazole Bonding
Computational chemistry provides valuable insights into the nature of bonding and the electronic structure of metal complexes, complementing experimental data.
DFT Calculations of Coordination Geometries and Energies
Table 3: Hypothetical DFT Parameters for a [Zn(C₁₃H₁₆N₂)₂Cl₂] Complex
| Parameter | Predicted Value | Significance |
|---|---|---|
| Coordination Geometry | Distorted Tetrahedral | Common for Zn(II) with four-coordination |
| Zn-N Bond Length | ~2.0 - 2.1 Å | Indicates strength of the coordinate bond |
| Zn-Cl Bond Length | ~2.2 - 2.3 Å | Standard length for Zn-Cl bonds |
| HOMO-LUMO Gap | ~1.1 - 1.3 eV | Indicator of electronic stability and reactivity |
Ligand Field Theory Applications in Benzimidazole Complexes
Ligand Field Theory (LFT) is essential for describing the electronic structure and properties of transition metal complexes. When this compound acts as a ligand, its nitrogen donor atom creates an electrostatic field that splits the d-orbitals of the metal ion into different energy levels. The magnitude of this splitting (Δ) depends on the metal ion, the ligand's field strength, and the coordination geometry. LFT helps explain the colors of the complexes (arising from d-d transitions), their magnetic properties (paramagnetism vs. diamagnetism), and their thermodynamic stability. The benzimidazole ligand is considered a moderately strong field ligand, leading to observable d-d transitions in the visible spectra of its complexes with metals like Cu(II) and Ni(II).
Catalytic Applications of this compound Metal Complexes
Metal complexes derived from substituted benzimidazoles are known to be effective catalysts in a variety of organic transformations. dntb.gov.ua By analogy, complexes of this compound are expected to exhibit catalytic activity.
Potential applications include:
Cross-Coupling Reactions: Nickel complexes of N-heterocyclic carbenes, which are structurally related to benzimidazoles, are active catalysts for Kumada coupling reactions, forming carbon-carbon bonds. acs.org A Ni(II) complex of this compound could potentially catalyze similar reactions.
Hydrogenation Reactions: Iridium complexes containing N-allyl substituted benzimidazol-2-ylidene ligands have been successfully used in catalytic transfer hydrogenation of ketones. figshare.comresearchgate.net This suggests that iridium complexes of the title ligand could also function as efficient hydrogenation catalysts.
N-Arylation Reactions: Palladium and other transition metal complexes are used to catalyze the N-arylation of imidazoles and benzimidazoles, a key reaction in the synthesis of pharmaceuticals. researchgate.net It is plausible that complexes of the title ligand could catalyze such transformations.
The presence of the allyl group on the ligand backbone could also be leveraged for catalyst immobilization or to participate in tandem catalytic reactions.
Table 4: Potential Catalytic Applications of Metal Complexes
| Metal | Reaction Type | Potential Role of Complex | Reference |
|---|---|---|---|
| Nickel(II) | Kumada Cross-Coupling | Catalyst for C-C bond formation between Grignard reagents and aryl halides. | acs.org |
| Iridium(III) | Transfer Hydrogenation | Catalyst for the reduction of ketones to alcohols. | figshare.comresearchgate.net |
| Palladium(II) | N-Arylation | Pre-catalyst for the coupling of aryl halides with N-H containing heterocycles. | researchgate.net |
Lack of Publicly Available Research Hinders a Detailed Catalytic Profile of this compound
Despite a comprehensive search of scientific literature and chemical databases, there is currently a notable absence of published research on the specific coordination chemistry and catalytic applications of the compound this compound. Consequently, a detailed article on its role in homogeneous and heterogeneous catalysis, as outlined in the user's request, cannot be generated at this time.
The field of catalysis heavily relies on the synthesis and characterization of ligands and their metal complexes. Benzimidazole derivatives, as a broad class of compounds, are well-known for their versatility as ligands in coordination chemistry. Their nitrogen-containing heterocyclic structure allows them to coordinate with a variety of metal centers, leading to the formation of stable complexes that can act as catalysts in a wide range of chemical transformations. These applications span from homogeneous catalysis, where the catalyst is in the same phase as the reactants, to heterogeneous catalysis, where the catalyst is in a different phase.
In homogeneous catalysis, benzimidazole-based ligands have been successfully employed in various transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the benzimidazole core can be fine-tuned by introducing different substituents at the N-1 and C-2 positions, thereby influencing the activity and selectivity of the resulting catalyst.
For heterogeneous catalysis, the immobilization of benzimidazole-containing ligands or their metal complexes onto solid supports is a common strategy. This approach offers several advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and improved stability. Supported benzimidazole-based catalysts have found applications in various industrial processes.
However, the specific compound of interest, this compound, does not appear in the currently available scientific literature in the context of either homogeneous or heterogeneous catalysis. While the synthesis of this compound is conceivable through established synthetic routes for N-substituted and 2-substituted benzimidazoles, its potential as a ligand or a catalyst has not been explored or reported in peer-reviewed journals or other scientific publications.
The absence of data prevents any meaningful discussion on its coordination behavior, the types of catalytic reactions it might promote, or its efficiency and selectivity in such transformations. Furthermore, without experimental data, it is impossible to create the requested data tables or provide detailed research findings.
It is important to note that the lack of published information does not necessarily imply that the compound is devoid of catalytic activity. It may be that its catalytic potential has not yet been investigated or that the research has not been made public. Future research in the field of catalyst design and coordination chemistry may yet uncover the properties and applications of this compound. Until such research is published, a scientifically accurate and detailed article on its catalytic applications remains unfeasible.
Molecular Recognition and Biological Target Interactions: a Mechanistic and in Silico Perspective
Fundamental Mechanisms of Molecular Interaction with Biomolecules (In Silico/In Vitro)
The benzimidazole (B57391) scaffold, being isosteric to naturally occurring purines, provides a versatile framework for interaction with a wide array of biological targets. These interactions are primarily non-covalent and include hydrogen bonding, hydrophobic interactions, van der Waals forces, and π-π stacking. The specific substituents on the benzimidazole ring play a crucial role in dictating the preferred binding mode and affinity for a given biomolecule.
While specific docking studies for 1-allyl-2-propyl-1H-benzo[d]imidazole are not extensively documented in publicly available literature, the general principles of its interaction can be inferred from studies on analogous N- and C2-substituted benzimidazoles. nih.gov Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key amino acid residues involved in the interaction.
For a hypothetical interaction of this compound with a protein active site, the following interactions could be anticipated:
Hydrogen Bonding: The nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions are crucial for anchoring the ligand within the binding pocket.
Hydrophobic Interactions: The allyl and propyl groups, along with the benzene (B151609) ring, create hydrophobic regions that can interact favorably with nonpolar amino acid residues such as leucine, isoleucine, and valine.
π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The N1-allyl group may also participate in or influence these interactions.
Docking simulations of various benzimidazole derivatives have shown that substitutions at the N1 and C2 positions significantly influence their binding orientation and affinity. nih.govacs.org For instance, N-1 alkylated benzimidazoles have been docked into the non-nucleoside inhibitor binding pocket (NNIBP) of HIV reverse transcriptase, where they engage in both hydrophilic and hydrophobic interactions. nih.gov
| Interaction Type | Potential Interacting Moieties of this compound | Corresponding Amino Acid Residues (Examples) |
| Hydrogen Bond Acceptor | Imidazole Nitrogen | Serine, Threonine, Lysine |
| Hydrogen Bond Donor | Imidazole N-H | Aspartate, Glutamate, Main-chain Carbonyls |
| Hydrophobic Interactions | N1-Allyl group, C2-Propyl group, Benzene ring | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Benzimidazole ring system | Phenylalanine, Tyrosine, Tryptophan |
MD simulations can be used to:
Assess the stability of the docked pose over time.
Calculate the binding free energy, providing a more accurate estimation of binding affinity.
Identify key residues that are critical for maintaining the interaction.
Observe conformational changes in both the ligand and the protein upon binding.
For example, MD simulations of N-1 alkylated benzimidazoles complexed with HIV reverse transcriptase have indicated the formation of stable ligand-protein complexes. nih.gov Similarly, simulations of benzimidazoles with beta-tubulin have provided insights into their anthelmintic activity. semanticscholar.org These studies underscore the importance of MD simulations in understanding the dynamic nature of molecular recognition.
Enzyme inhibition assays are fundamental in vitro tools for quantifying the interaction of a compound with a specific enzyme. These assays, conducted in cell-free or purified enzyme systems, allow for the determination of key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The biological activities of many benzimidazole derivatives have been characterized through such studies. For instance, various substituted benzimidazoles have been evaluated as inhibitors of enzymes like cyclooxygenase (COX), topoisomerase, and various kinases. nih.govtandfonline.com
While specific enzyme inhibition data for this compound is not extensively reported, its structural motifs suggest potential inhibitory activity against a range of enzymes. The nature of the N1-allyl and C2-propyl substituents would be expected to influence its potency and selectivity.
Structure-Activity Relationship (SAR) Studies for Biological Interactions (Theoretical)
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery by identifying the chemical groups responsible for eliciting a desired biological effect. nih.gov For benzimidazole derivatives, SAR studies have consistently shown that the nature and position of substituents on the benzimidazole scaffold are critical for their biological activity. acs.orgnih.gov
The N1-allyl and C2-propyl substituents of this compound are expected to significantly influence its binding to biological targets through a combination of steric and electronic effects.
N1-Allyl Substituent:
Steric Influence: The allyl group introduces a degree of conformational flexibility and steric bulk at the N1 position. This can influence the orientation of the benzimidazole ring within a binding pocket, potentially leading to more favorable interactions or, conversely, steric hindrance.
Hydrophobicity: The allyl group increases the lipophilicity of the molecule, which can enhance its ability to interact with hydrophobic pockets in a protein.
π-Interactions: The double bond of the allyl group can potentially participate in π-π or cation-π interactions with appropriate residues in the active site.
Metabolic Stability: The allyl group may be susceptible to metabolic transformations, which could influence the compound's pharmacokinetic profile.
C2-Propyl Substituent:
Hydrophobicity and Steric Bulk: The propyl group at the C2 position significantly increases the hydrophobicity and steric bulk of that region of the molecule. This is often crucial for filling hydrophobic pockets in enzyme active sites or receptors. Studies on other 2-alkyl-substituted benzimidazoles have shown that increasing the chain length can lead to increased biological activity up to a certain point, after which steric hindrance may become a limiting factor. isca.in
| Substituent | Property | Potential Influence on Binding |
| N1-Allyl | Steric Bulk | Can dictate binding orientation; potential for steric clashes. |
| Lipophilicity | Enhances interactions with hydrophobic pockets. | |
| π-System | Potential for π-π or cation-π interactions. | |
| C2-Propyl | Hydrophobicity | Favorable for binding to nonpolar regions of a target. |
| Steric Bulk | Can optimize fit within a binding pocket; may cause steric hindrance. | |
| Flexibility | Allows for conformational adjustments to fit the active site. |
Studies on other benzimidazole derivatives have shown that electron-donating groups on the benzene ring can enhance activity in some cases, while electron-withdrawing groups are favorable in others, depending on the specific biological target. sci-hub.box The introduction of substituents can lead to changes in the charge distribution of the molecule, which in turn influences its electronic structure and interaction with the active site. sci-hub.box
Interactions with Nucleic Acids and DNA (In Vitro/In Silico)
Extensive searches of scientific literature and databases did not yield any specific studies on the direct interactions of this compound with nucleic acids or DNA. Consequently, there is no available in vitro or in silico research data to report on the binding mechanisms, affinity, or specific interaction sites of this compound with DNA or RNA.
Detailed research findings, including data on binding constants, thermodynamic parameters, and computational docking scores, are not available for this compound. Therefore, a mechanistic and in silico perspective on its molecular recognition and biological target interactions within this context cannot be provided at this time.
Further research would be necessary to elucidate any potential interactions between this compound and nucleic acids. Such studies would be crucial in determining if this compound can bind to DNA or RNA and what the functional implications of such interactions might be.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Crystal Structure Determination of 1-Allyl-2-propyl-1H-benzo[d]imidazole and its Derivatives
The determination of a compound's three-dimensional structure through single-crystal X-ray diffraction is fundamental to understanding its chemical and physical properties. For the benzimidazole (B57391) family, this technique reveals crucial details about molecular conformation, bond lengths, and angles.
The molecular structure of 2-propyl-1H-benzimidazole, which lacks the N-allyl group, has been successfully determined. researchgate.net This derivative crystallizes in the orthorhombic system under the P2₁2₁2₁ space group, with four molecules in the asymmetric unit that primarily differ in the conformation of the 2-propyl group. researchgate.net This indicates that even a simple alkyl chain can introduce conformational variability within the crystal lattice.
Based on these related structures, the crystal structure of this compound would likely be influenced by the interplay between the planar benzimidazole ring system and the flexible propyl and allyl side chains.
Interactive Table 1: Crystallographic Data for 2-Propyl-1H-benzimidazole researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂N₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.8474 |
| b (Å) | 9.8474 |
| c (Å) | 21.1840 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1845.7 |
| Z | 8 (4 per asymmetric unit) |
Analysis of Supramolecular Interactions and Crystal Packing
The solid-state architecture of benzimidazole derivatives is governed by a network of non-covalent supramolecular interactions. researchgate.net These forces, including hydrogen bonding, π–π stacking, and van der Waals interactions, dictate the crystal packing and ultimately influence the material's properties. researchgate.netrsc.org
In the crystal structure of 2-propyl-1H-benzimidazole, the dominant interaction is classical N-H···N hydrogen bonding, which links the molecules into infinite chains. researchgate.net This is a characteristic feature of many N-unsubstituted benzimidazoles. The introduction of the allyl group at the N1 position in this compound would preclude this specific N-H···N hydrogen bonding motif.
Consequently, other intermolecular forces would become dominant in defining the crystal structure. These are expected to include:
π–π Stacking: Interactions between the aromatic benzimidazole rings of adjacent molecules are a common feature in the crystal packing of these compounds. researchgate.netresearchgate.net These interactions contribute significantly to the stability of the crystal lattice.
C-H···π Interactions: The hydrogen atoms from the allyl and propyl groups, as well as the aromatic ring, can interact with the π-electron clouds of neighboring benzimidazole rings. nih.gov
The interplay of these interactions results in a complex three-dimensional supramolecular assembly. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, revealing that H···H, C···H/H···C, and N···H/H···N contacts are often the most significant contributors to the crystal packing in related structures. nih.gov
Interactive Table 2: Common Supramolecular Interactions in Benzimidazole Crystals
| Interaction Type | Description | Typical Distance/Geometry |
| N-H···N Bonding | A strong hydrogen bond linking the imidazole (B134444) proton of one molecule to the nitrogen of another. researchgate.net | N···N distance: ~2.8-3.0 Å |
| π–π Stacking | Attraction between the aromatic rings of adjacent molecules, often in a parallel-displaced arrangement. researchgate.net | Interplanar distance: ~3.4-3.8 Å |
| C-H···π Bonding | Interaction between a C-H bond (from alkyl or aryl groups) and the π-face of an aromatic ring. nih.gov | H···π distance: ~2.6-3.0 Å |
| C-H···N/O Bonding | Weak hydrogen bonds involving aliphatic or aromatic C-H donors and nitrogen or oxygen acceptors. nih.gov | H···N/O distance: ~2.4-2.8 Å |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Elucidation
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and bonding arrangements. researchgate.net For this compound, the spectra would be a composite of vibrations from the benzimidazole core, the propyl group, and the allyl group.
The key vibrational modes can be assigned as follows:
Benzimidazole Core:
Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region. mdpi.com
Ring C=C and C=N Stretching: The stretching vibrations of the fused aromatic and imidazole rings produce a series of characteristic bands between 1625 and 1400 cm⁻¹. researchgate.netmdpi.com
Propyl Group:
Aliphatic C-H Stretching: Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2960-2850 cm⁻¹ range. scirp.org
CH₂/CH₃ Bending: Scissoring, wagging, and rocking modes for these groups appear in the 1470-1370 cm⁻¹ and lower frequency regions. scirp.org
Allyl Group:
=C-H Stretching: The stretching of the vinyl C-H bonds is anticipated just above 3000 cm⁻¹.
C=C Stretching: The alkene C=C bond stretch is expected to produce a band around 1645 cm⁻¹.
=CH₂ Wagging: A characteristic out-of-plane C-H bending (wagging) vibration for the terminal vinyl group typically appears as a strong band near 915 cm⁻¹.
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental data, helping to assign vibrational modes with greater accuracy. mdpi.comnih.gov
Interactive Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Benzene (B151609) Ring | C-H Stretch | 3100 - 3030 |
| Benzene Ring | C=C Stretch | 1600 - 1450 |
| Imidazole Ring | C=N Stretch | 1620 - 1580 |
| Propyl Group | C-H Asymmetric/Symmetric Stretch | 2960 - 2850 |
| Propyl Group | CH₂/CH₃ Bending (Scissoring/Deformation) | 1470 - 1370 |
| Allyl Group | =C-H Stretch | 3080 - 3010 |
| Allyl Group | C=C Stretch | ~1645 |
| Allyl Group | =CH₂ Wag (Out-of-Plane Bend) | ~915 |
Future Research Directions and Emerging Applications of 1 Allyl 2 Propyl 1h Benzo D Imidazole
1-Allyl-2-propyl-1H-benzo[d]imidazole as a Building Block in Complex Chemical Synthesis
The inherent reactivity of the allyl group and the structural significance of the benzimidazole (B57391) nucleus position this compound as a valuable intermediate for the synthesis of more complex molecules. The allyl group, in particular, offers a reactive handle for a variety of organic transformations.
Future synthetic explorations could leverage the allyl moiety for reactions such as:
Metathesis: Olefin metathesis could be employed to couple the allyl group with other alkenes, leading to the formation of larger, more functionalized molecules.
Heck Coupling: Palladium-catalyzed Heck coupling reactions could be utilized to form new carbon-carbon bonds, enabling the introduction of aryl or vinyl substituents.
Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond of the allyl group can introduce new functional handles for further derivatization.
The benzimidazole core itself can be subject to further functionalization, including electrophilic substitution on the benzene (B151609) ring or transformation of the imidazole (B134444) moiety. The propyl group at the 2-position provides steric and electronic influence that can be exploited to control the regioselectivity of these reactions.
The synthesis of novel benzimidazole derivatives is an active area of research, with various methods being developed for their preparation. acs.orgnih.govresearchgate.netnih.govrsc.org The strategic use of this compound as a starting material could significantly expand the accessible chemical space of pharmacologically and materially relevant benzimidazole-containing compounds. acs.orgnih.govresearchgate.net
Potential in Sensing and Probe Development (Non-Biological)
The development of chemical sensors and probes for the detection of various analytes is a critical area of research. Benzimidazole derivatives have shown promise in this field due to their ability to coordinate with metal ions and their inherent fluorescence properties. The nitrogen atoms in the imidazole ring of this compound can act as binding sites for metal cations.
Future research could focus on developing fluorescent or colorimetric sensors based on this compound for the detection of environmentally or industrially important metal ions. The binding of a metal ion to the benzimidazole core would likely perturb its electronic structure, leading to a detectable change in its absorption or emission spectrum. The allyl and propyl groups can be modified to fine-tune the sensor's selectivity and sensitivity towards specific analytes. For instance, functional groups with a high affinity for a particular metal ion could be appended to the allyl or propyl chains.
The design of such sensors would involve a detailed study of the coordination chemistry of this compound with various metal ions and an investigation of the photophysical properties of the resulting complexes.
Exploration in Sustainable Chemistry and Green Technologies
The principles of green chemistry are increasingly guiding the development of new chemical processes and materials. The use of efficient catalysts and environmentally benign reaction conditions are central to this paradigm. Benzimidazole derivatives are being explored for their catalytic activity in various organic transformations.
The potential of this compound and its derivatives as catalysts or ligands in green chemical processes warrants investigation. For example, metal complexes of this compound could be designed to catalyze reactions under mild, aqueous, or solvent-free conditions, thereby reducing the environmental impact of chemical synthesis. asianpubs.org The development of reusable catalysts based on this scaffold would further contribute to the sustainability of chemical manufacturing. researchgate.net
Furthermore, the synthesis of benzimidazole derivatives itself is being optimized to align with green chemistry principles, utilizing methods such as microwave-assisted synthesis and employing eco-friendly catalysts like ZnO nanoparticles. researchgate.netnih.gov These green synthetic routes could be adapted for the production of this compound.
Integration into Advanced Organic Materials (Focus on Structural Role, not Bulk Properties)
The unique structural and electronic properties of the benzimidazole ring make it an attractive component for the design of advanced organic materials. Benzimidazole-containing polymers and metal-organic frameworks (MOFs) are being investigated for a variety of applications, including gas storage, separation, and optoelectronics.
This compound could serve as a versatile building block for the construction of such materials. mdpi.com The allyl group provides a site for polymerization, allowing for the incorporation of the benzimidazole unit into polymer chains. The resulting polymers could exhibit interesting thermal, mechanical, and photophysical properties.
In the context of MOFs, this compound could be functionalized with coordinating groups, such as carboxylic acids, to act as an organic linker. The structure and porosity of the resulting MOFs could be tuned by varying the connectivity of the linker and the choice of the metal node. mdpi.com These materials could find applications in areas such as carbon dioxide capture and catalysis.
The table below summarizes the potential functional roles of this compound in the development of advanced organic materials.
| Material Type | Potential Role of this compound | Potential Applications |
| Polymers | Monomer unit via polymerization of the allyl group. | Thermally stable polymers, materials with specific optical properties. |
| Metal-Organic Frameworks (MOFs) | Functionalized organic linker. | Gas storage and separation, catalysis. |
| Nonlinear Optical (NLO) Materials | Core structure for chromophores. | Photonics, optical data storage. |
Recent studies have highlighted the potential of benzimidazole derivatives in nonlinear optical (NLO) materials, which could have applications in modern high-tech industries. researchgate.net
Unexplored Reactivity and Transformations of the this compound Core
The reactivity of the this compound core is not yet fully explored, presenting a fertile ground for fundamental chemical research. Investigations into its reactivity could uncover novel transformations and lead to the synthesis of new classes of compounds with unique properties.
Key areas for future investigation include:
Cycloaddition Reactions: The allyl group can participate in various cycloaddition reactions, such as Diels-Alder reactions, to construct complex cyclic systems.
Rearrangement Reactions: The benzimidazole core and its substituents may undergo novel rearrangement reactions under specific conditions, leading to unexpected and potentially useful molecular architectures.
Oxidation and Reduction Chemistry: The oxidation and reduction of the benzimidazole ring and its substituents could yield a range of new functionalized derivatives.
A systematic study of the reactivity of this compound will not only expand our understanding of the fundamental chemistry of this heterocyclic system but also pave the way for its application in the synthesis of novel and functional molecules.
Q & A
Basic: What synthetic strategies are commonly employed for 1-allyl-2-propyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
The synthesis typically involves functionalization of the benzimidazole core via alkylation or nucleophilic substitution. For example, allyl and propyl groups can be introduced using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF). Evidence from similar imidazole derivatives (e.g., 2-phenyl-1H-benzo[d]imidazole) highlights the importance of solvent choice and temperature: polar aprotic solvents like DMF at 80–100°C yield >80% conversion . Catalysts like nano SiO₂ (as in aryl benzimidazole synthesis) enhance regioselectivity and reduce side reactions . Optimization requires monitoring via TLC or HPLC to track intermediate formation.
Basic: How is the structural integrity of this compound confirmed post-synthesis?
A multi-technique approach is standard:
- X-ray crystallography resolves bond lengths and dihedral angles (e.g., planar benzimidazole rings with deviations <0.03 Å in similar compounds) .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions: allyl protons appear as multiplet signals at δ 5.1–5.8 ppm, while propyl groups show triplet signals near δ 0.9–1.2 ppm .
- HRMS validates molecular weight, with deviations <2 ppm .
Advanced: How do computational methods like DFT aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) with B3LYP/6-31G* calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the allyl group’s electron-rich nature increases reactivity at the imidazole N3 position . Simulations also optimize geometries for docking studies, reducing experimental trial-and-error . Exact exchange terms in functionals (e.g., B3LYP) improve thermochemical accuracy (±2.4 kcal/mol for atomization energies) .
Advanced: What contradictions exist between experimental and computational data for benzimidazole derivatives, and how are they resolved?
Discrepancies often arise in:
- Tautomer stability : DFT may favor N1-H tautomers, while X-ray data show N3-H dominance due to crystal packing effects .
- Reaction yields : Predicted activation energies (via DFT) may not account for solvent viscosity or steric hindrance. Multi-scale modeling (QM/MM) or kinetic studies (e.g., variable-temperature NMR) reconcile these gaps .
Advanced: How can this compound be tailored for antimicrobial applications?
Structure-activity relationship (SAR) studies guide modifications:
- Substituent effects : Halogenation (e.g., 4-chloro or 4-bromo) enhances activity against S. aureus (MIC <1 µg/mL) .
- Docking studies : Targeting bacterial enzymes (e.g., DNA gyrase) requires optimizing steric bulk and hydrogen-bonding groups. Derivatives with para-substituted phenyl groups show improved binding affinities (ΔG < −8 kcal/mol) .
Advanced: What catalytic systems improve the sustainability of synthesizing this compound?
- Nano-SiO₂ catalysts : Reduce reaction times (from 24h to 6h) and enable solvent-free conditions via acid-base interactions .
- Ru-based complexes : Oxidize intermediates selectively (e.g., converting alcohols to aldehydes with 70% yield) .
- Mechanochemical grinding : Minimizes solvent waste and enhances atom economy (e.g., 85% yield in ball-mill reactions) .
Basic: What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix interference : Plasma proteins and lipids require SPE or QuEChERS cleanup before LC-MS/MS analysis .
- Detection limits : ESI-MS in positive ion mode achieves LODs of 0.1 ng/mL, but ion suppression from metabolites necessitates isotopic internal standards (e.g., ¹³C-labeled analogs) .
Advanced: How do steric and electronic effects of the allyl/propyl groups influence photophysical properties?
- Steric effects : Bulky substituents (e.g., propyl) reduce π-π stacking, increasing fluorescence quantum yields (Φ from 0.2 to 0.4) .
- Electronic effects : Allyl groups extend conjugation, shifting absorption maxima to ~350 nm (Δλ = +40 nm vs. unsubstituted benzimidazoles) .
Advanced: What strategies mitigate toxicity risks during in vivo studies of this compound derivatives?
- ADMET profiling : Predict hepatic clearance (e.g., CYP3A4 inhibition) and BBB permeability using QSAR models .
- Prodrug design : Phosphoryl or PEG-ylated derivatives enhance solubility and reduce hepatotoxicity (e.g., 50% lower ALT levels in murine models) .
Basic: How is crystallographic data for this compound deposited and validated?
Data are submitted to the Cambridge Crystallographic Data Centre (CCDC; e.g., entry 1038591 for analogs) . Validation includes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
